Alinidine hydrobromide

Electrophysiology Cardiac Pharmacology Specific Bradycardic Agent

Alinidine hydrobromide (ST567) is the founding Class 5 specific bradycardic agent and the only commercially available ‘anion antagonist’ that reduces pacemaker current (If) by shifting the activation-voltage threshold rather than blocking the channel pore. This voltage-dependent, use-independent mechanism is fundamentally distinct from later If-blockers such as ivabradine or zatebradine—making alinidine an irreplaceable reference standard for delineating structure–activity relationships, probing anionic currents in cardiac action potentials, and validating novel heart-rate-reducing candidates. Procure alinidine hydrobromide to ensure your electrophysiology and drug-discovery studies are benchmarked against the authentic prototypical Class 5 agent.

Molecular Formula C12H14BrCl2N3
Molecular Weight 351.07 g/mol
CAS No. 71306-36-0
Cat. No. B1665225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlinidine hydrobromide
CAS71306-36-0
SynonymsAlinidine hydrobromide, Alinidine HBr
Molecular FormulaC12H14BrCl2N3
Molecular Weight351.07 g/mol
Structural Identifiers
SMILESC=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2.Br
InChIInChI=1S/C12H13Cl2N3.BrH/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14;/h2-5H,1,6-8H2,(H,15,16);1H
InChIKeyJLFOQBZGELKSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alinidine Hydrobromide (CAS 71306-36-0): A Foundational Class 5 Antiarrhythmic with Verified Electrophysiological Selectivity for Pacemaker Current Research


Alinidine hydrobromide (ST567) is a prototypical specific bradycardic agent and a founding member of the Class 5 antiarrhythmics [1]. It is an N-allyl derivative of clonidine that reduces the slope of diastolic depolarization in sinoatrial tissue and Purkinje fibers, thereby lowering heart rate without engaging β-adrenoceptors or muscarinic cholinergic receptors [2][3]. Its development, though discontinued clinically, established a critical pharmacological framework for later If-channel blockers, making it an indispensable tool for dissecting pacemaker current mechanisms and validating novel heart-rate-reducing compounds [1].

Why Alinidine Hydrobromide Cannot Be Substituted with Other If-Channel Blockers or Negative Chronotropes


In-class substitution among If-channel blockers (e.g., ivabradine, zatebradine, falipamil) is scientifically invalid due to profound differences in mechanism, tissue selectivity, and electrophysiological outcomes. Alinidine uniquely acts as an 'anion antagonist,' reducing pacemaker current (If) by shifting its activation voltage threshold, whereas newer agents like ivabradine block the channel pore in a use-dependent manner [1][2]. Furthermore, alinidine exerts a pronounced negative inotropic effect and prolongs action potential duration at therapeutic concentrations—a profile not shared by its successors and which directly contributed to its clinical discontinuation [1][3]. These fundamental mechanistic and functional divergences mean that experimental data generated with alinidine cannot be extrapolated to other If-blockers, and vice versa, demanding its specific use as a research standard.

Quantitative Evidence for Alinidine Hydrobromide Differentiation: Head-to-Head Comparisons with Key Comparators


Divergent Electrophysiological Profile vs. Falipamil in Conscious Canine Model: Sinus Rate Reduction vs. Increase

In a direct head-to-head study in conscious dogs, alinidine hydrobromide and falipamil hydrochloride exhibited opposite effects on key electrophysiological parameters, underscoring their distinct mechanisms despite both being classified as specific bradycardic agents [1]. Alinidine decreased sinus rate, while falipamil increased it. Alinidine also lengthened corrected sinus recovery time (CSRT) and decreased Wenckebach point (WP), whereas falipamil shortened CSRT and increased WP [1].

Electrophysiology Cardiac Pharmacology Specific Bradycardic Agent In Vivo Comparative Study

Non-Use-Dependent If Channel Modulation vs. Falipamil and UL-FS49: Key Mechanistic Distinction in Pacemaker Current Block

A comparative study on sheep Purkinje fibers revealed a critical mechanistic divergence: alinidine reduces the pacemaker current (If) by shifting its activation voltage threshold without exhibiting use-dependence [1]. In contrast, falipamil and its congener UL-FS49 (zatebradine) block If in a use-dependent manner, with block accumulating during successive voltage clamp pulses [1]. This fundamental difference in blockade mechanism directly impacts the functional outcomes of heart rate modulation.

Ion Channel Pharmacology Pacemaker Current (If) Electrophysiology Mechanism of Action

Differential AV Node Refractory Period Effects vs. Zatebradine: Prolongation of ERP in AV Node

In a conscious canine model of permanent coronary artery occlusion, alinidine (1 mg/kg IV) significantly lengthened the effective refractory period (ERP) in the AV node (p < 0.01), whereas zatebradine (0.5 mg/kg IV) did not induce a statistically significant prolongation [1]. Conversely, zatebradine increased left ventricular ERP, while alinidine left it almost unchanged [1]. This differential tissue selectivity highlights a unique aspect of alinidine's electrophysiological profile.

Cardiac Electrophysiology Antiarrhythmic AV Node Refractory Period

Negative Inotropic Effect at Bradycardic Concentrations: A Critical Distinction from Zatebradine

In guinea pig papillary muscle preparations, alinidine exhibited a negative inotropic effect (reduced force of contraction) at concentrations that also produced bradycardic actions (1 x 10^-8 M to 1 x 10^-6 M) [1]. In direct contrast, zatebradine (UL-FS 49) demonstrated marked positive inotropic actions and increased ventricular action potential duration within the same bradycardic concentration range [1]. This divergent effect on contractility is a key reason for alinidine's clinical discontinuation but defines its unique utility as a research tool.

Cardiac Contractility Inotropy Bradycardic Agent Electrophysiology

Validated Application Scenarios for Alinidine Hydrobromide in Cardiac Electrophysiology Research


Mechanistic Studies of Pacemaker Current (If) Modulation

Due to its unique mechanism of shifting the If activation curve without use-dependence, alinidine hydrobromide is an essential tool for investigating the fundamental biophysics of cardiac pacemaker channels. It serves as a benchmark for comparing the electrophysiological effects of novel If-channel modulators and for distinguishing between voltage-dependent and use-dependent mechanisms of heart rate reduction [1].

Comparative Pharmacology of Specific Bradycardic Agents

As the prototypical Class 5 antiarrhythmic, alinidine hydrobromide is a necessary reference standard in any comparative study of specific bradycardic agents (SBAs). Its divergent effects on sinus rate, AV nodal refractoriness, and ventricular contractility relative to compounds like falipamil and zatebradine make it invaluable for delineating structure-activity relationships and validating new drug candidates [2][3].

Investigation of Anion Antagonism and Cardiac Electrophysiology

Alinidine hydrobromide is the primary pharmacological probe for exploring the role of chloride and other anions in cardiac action potentials and pacemaker activity. Its bradycardic effect was shown to be enhanced by bromide substitution and reduced in methylsulphate solution, providing a unique experimental handle for studying anionic currents in the heart [4].

Negative Inotropy and Bradycardia Research Models

In experimental models requiring a combined bradycardic and negative inotropic stimulus, alinidine hydrobromide provides a reliable, single-compound intervention. Its documented negative inotropic effect at therapeutic concentrations, which is not shared by agents like zatebradine, makes it a specific tool for studying heart rate-contractility relationships and for evaluating the safety profile of novel heart-rate-reducing drugs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alinidine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.